Benzo[f][1,7]naphthyridine, 3-chloro-
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Overview
Description
Benzo[f][1,7]naphthyridine, 3-chloro- is a heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f][1,7]naphthyridine derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing naphthyridine derivatives. This reaction involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization .
Another approach involves the use of microwave-assisted cascade-like one-pot processes, such as the Ugi-three component reaction combined with intramolecular aza-Diels-Alder cycloaddition . These methods often result in moderate to high yields and can be optimized for industrial production.
Industrial Production Methods
Industrial production of benzo[f][1,7]naphthyridine, 3-chloro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[f][1,7]naphthyridine, 3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,3-dione derivatives, while substitution reactions can produce various substituted naphthyridines .
Scientific Research Applications
Benzo[f][1,7]naphthyridine, 3-chloro- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as scaffolds for the development of new drugs, including anticancer and antimicrobial agents.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of benzo[f][1,7]naphthyridine, 3-chloro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Benzo[f][1,7]naphthyridine, 3-chloro- can be compared with other naphthyridine derivatives such as:
Benzo[b][1,6]naphthyridine: Known for its potential as a scaffold for monoamine oxidase inhibitors.
Benzo[c][1,7]naphthyridine: Exhibits diverse biological activities, including anticancer properties.
The uniqueness of benzo[f][1,7]naphthyridine, 3-chloro- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
62196-37-6 |
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Molecular Formula |
C12H7ClN2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-chlorobenzo[f][1,7]naphthyridine |
InChI |
InChI=1S/C12H7ClN2/c13-12-6-5-9-8-3-1-2-4-10(8)14-7-11(9)15-12/h1-7H |
InChI Key |
SSKGFYJFJALSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(C=C3)Cl |
Origin of Product |
United States |
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